

Peroxy Orange 1: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: Peroxy Orange 1

Cat. No.: B560250

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxy Orange 1 (PO1) is a highly sensitive and selective fluorescent probe designed for the detection of hydrogen peroxide (H_2O_2) within living cells.^{[1][2]} This cell-permeable probe exhibits a distinct orange fluorescence upon reaction with H_2O_2 , making it a valuable tool for investigating the role of reactive oxygen species (ROS) in various biological processes, including immune responses and growth factor signaling.^[1] Its compatibility with common green fluorescent probes allows for multicolor imaging experiments, enabling the simultaneous tracking of multiple cellular events.

Mechanism of Action

Peroxy Orange 1's selectivity for H_2O_2 stems from its boronate-based chemical structure. In the presence of hydrogen peroxide, the boronate group is oxidized to a phenol group. This conversion results in a significant increase in the probe's fluorescence intensity, emitting a bright orange signal. This specific chemical reaction ensures high selectivity for H_2O_2 over other reactive oxygen species such as superoxide anions and nitric oxide.

Data Presentation

Spectral Properties

Property	Wavelength (nm)
Excitation Wavelength	543
Emission Wavelength Range	545 - 750
Optimal Emission Wavelength	565

Physicochemical Properties

Property	Value
Molecular Weight	521.41 g/mol
Formula	C ₃₂ H ₃₂ BNO ₅
Solubility	Soluble to 10 mM in DMSO
Storage	Store at -20°C

Experimental Protocols

Protocol 1: Detection of Endogenous H₂O₂ in Cultured Cells

This protocol describes the use of **Peroxy Orange 1** to visualize the production of hydrogen peroxide in mammalian cells, such as RAW 264.7 macrophages or A431 cells, in response to stimulation.

Materials:

- **Peroxy Orange 1** (PO1)
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS) or other suitable buffer (e.g., HEPES)
- Cell culture medium
- Cells of interest (e.g., RAW 264.7 macrophages, A431 cells)

- Stimulant (e.g., Phorbol 12-myristate 13-acetate (PMA) for macrophages, Epidermal Growth Factor (EGF) for A431 cells)
- Fluorescence microscope with appropriate filters for orange fluorescence

Procedure:

- Prepare a 10 mM stock solution of **Peroxy Orange 1** by dissolving it in DMSO. Store the stock solution at -20°C, protected from light.
- Culture cells to the desired confluency on a suitable imaging platform (e.g., glass-bottom dishes, chamber slides).
- Prepare a 5 µM working solution of **Peroxy Orange 1** by diluting the stock solution in cell culture medium or buffer.
- Wash the cells once with warm PBS or buffer.
- Incubate the cells with the 5 µM **Peroxy Orange 1** working solution for 40-60 minutes at 37°C.
- Wash the cells twice with warm PBS or buffer to remove excess probe.
- Add fresh medium or buffer to the cells.
- Acquire baseline fluorescence images of the cells before stimulation.
- Add the desired stimulant to the cells. For example, use 1 µg/mL PMA for RAW 264.7 macrophages or 500 ng/mL EGF for A431 cells.
- Incubate for the desired time period (e.g., 20-40 minutes) to allow for H₂O₂ production.
- Acquire fluorescence images at different time points after stimulation using a fluorescence microscope with excitation at ~543 nm and emission collection between 545-750 nm.

Protocol 2: Dual-Color Imaging of H₂O₂ and Other Reactive Oxygen Species

This protocol enables the simultaneous detection of hydrogen peroxide using **Peroxy Orange 1** and other highly reactive oxygen species (hROS), such as hypochlorous acid (HOCl), using a green fluorescent probe like Aminophenyl Fluorescein (APF).

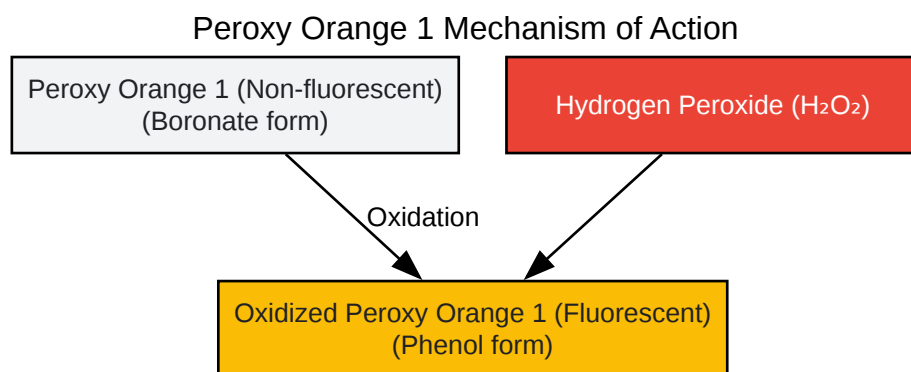
Materials:

- **Peroxy Orange 1** (PO1)
- Aminophenyl Fluorescein (APF) or another suitable green fluorescent hROS probe
- All other materials listed in Protocol 1

Procedure:

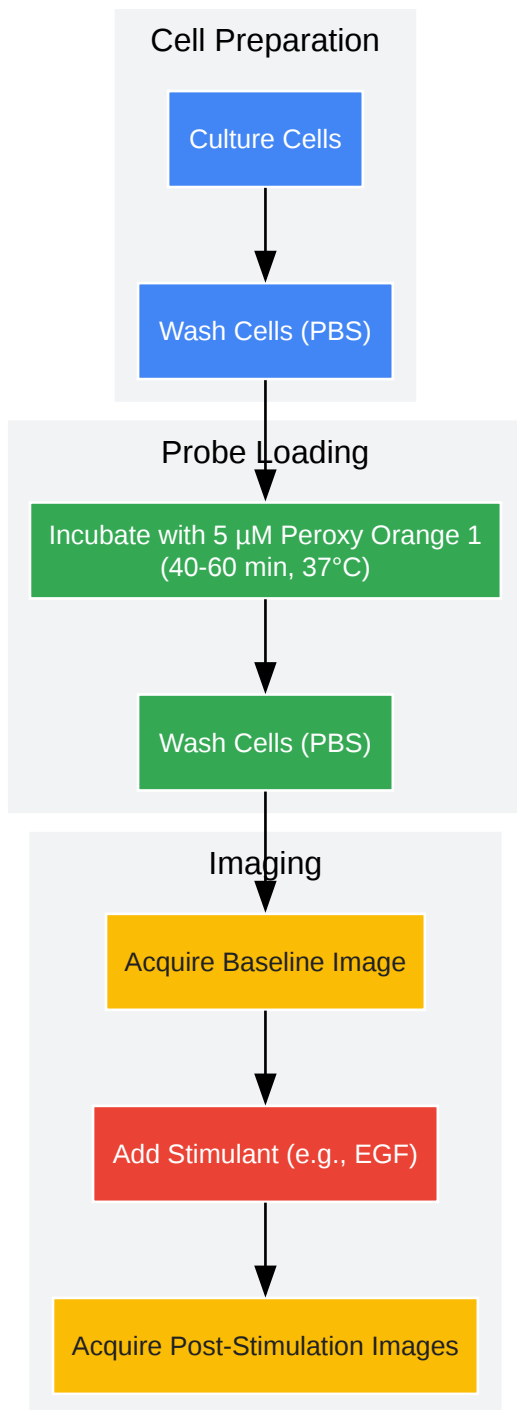
- Prepare stock solutions of both **Peroxy Orange 1** (10 mM in DMSO) and APF (e.g., 5 mM in DMSO).
- Culture and wash cells as described in Protocol 1.
- Prepare a working solution containing both 5 μ M **Peroxy Orange 1** and 5 μ M APF in cell culture medium or buffer.
- Incubate the cells with the dual-probe working solution for 40-50 minutes at 37°C.
- Wash the cells twice with warm PBS or buffer.
- Add fresh medium or buffer to the cells.
- Acquire baseline fluorescence images in both the green and orange channels.
- Stimulate the cells as described in Protocol 1.
- Acquire fluorescence images in both channels at various time points after stimulation. The orange channel will indicate H₂O₂ production, while the green channel will show the generation of other hROS.

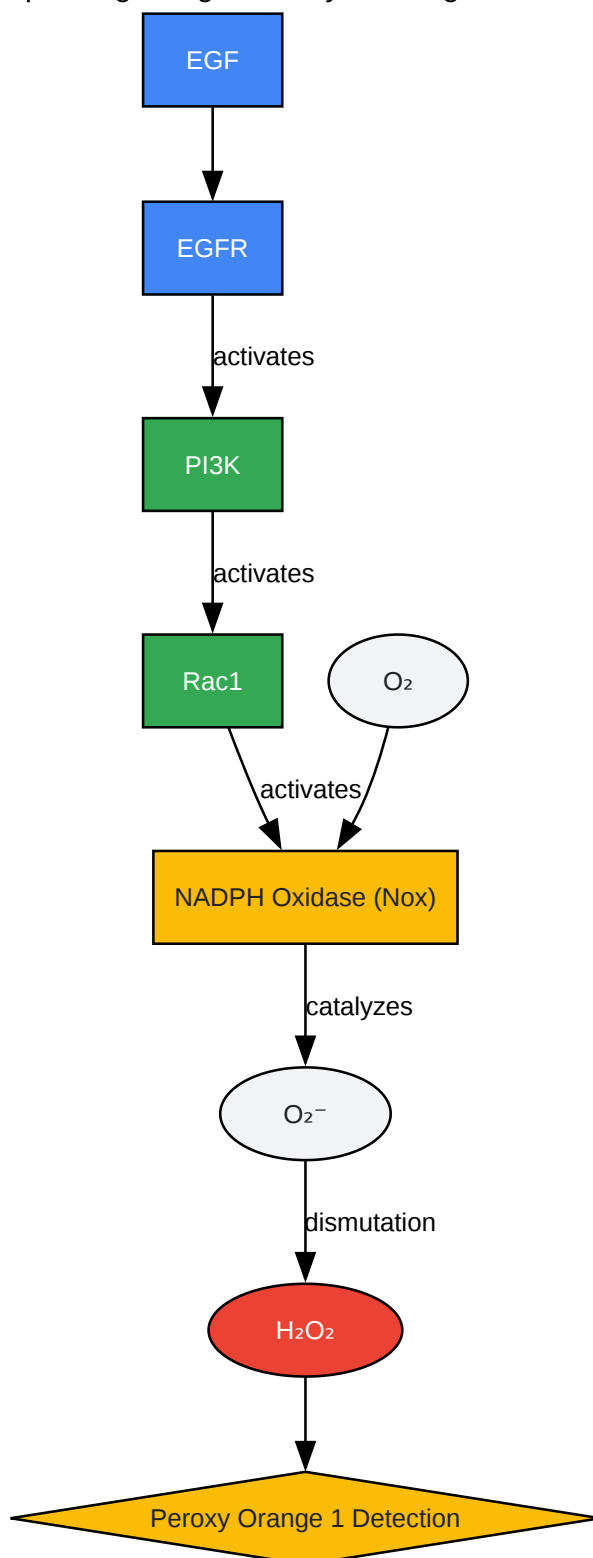
Visualizations



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Caption: Mechanism of **Peroxy Orange 1** activation by H₂O₂.

Experimental Workflow for H₂O₂ Detection[Click to download full resolution via product page](#)Caption: Workflow for detecting H₂O₂ with **Peroxy Orange 1**.

EGF Receptor Signaling Pathway Leading to H_2O_2 Production[Click to download full resolution via product page](#)Caption: Simplified EGF signaling pathway for H_2O_2 production.

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References

- 1. bio-techne.com [bio-techne.com]
- 2. medchemexpress.com [medchemexpress.com]
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